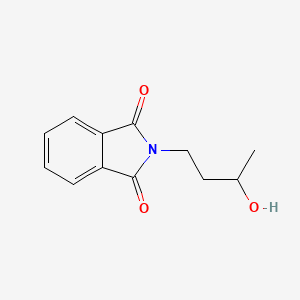
Acetic acid;4-but-3-en-2-yl-3-chloronaphthalene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;4-but-3-en-2-yl-3-chloronaphthalene-1,2-diol is a complex organic compound that features a naphthalene core substituted with a chlorinated diol and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-but-3-en-2-yl-3-chloronaphthalene-1,2-diol typically involves multi-step organic reactions. One common approach is the chlorination of a naphthalene derivative followed by the introduction of the diol and acetic acid groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;4-but-3-en-2-yl-3-chloronaphthalene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chlorinated naphthalene can be reduced to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol group may yield naphthoquinones, while reduction of the chlorinated naphthalene may produce a fully dechlorinated naphthalene derivative.
Aplicaciones Científicas De Investigación
Acetic acid;4-but-3-en-2-yl-3-chloronaphthalene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which acetic acid;4-but-3-en-2-yl-3-chloronaphthalene-1,2-diol exerts its effects involves interactions with specific molecular targets. The diol and acetic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorinated naphthalene core may also interact with hydrophobic pockets in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety.
Naphthalene diols: Compounds with similar naphthalene cores and diol groups.
Chlorinated aromatics: Compounds with chlorinated aromatic rings.
Uniqueness
Acetic acid;4-but-3-en-2-yl-3-chloronaphthalene-1,2-diol is unique due to the combination of its structural features, including the chlorinated naphthalene core, diol group, and acetic acid moiety
Propiedades
Número CAS |
89510-29-2 |
|---|---|
Fórmula molecular |
C18H21ClO6 |
Peso molecular |
368.8 g/mol |
Nombre IUPAC |
acetic acid;4-but-3-en-2-yl-3-chloronaphthalene-1,2-diol |
InChI |
InChI=1S/C14H13ClO2.2C2H4O2/c1-3-8(2)11-9-6-4-5-7-10(9)13(16)14(17)12(11)15;2*1-2(3)4/h3-8,16-17H,1H2,2H3;2*1H3,(H,3,4) |
Clave InChI |
XAJPGNCNCSOTEL-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)C1=C(C(=C(C2=CC=CC=C21)O)O)Cl.CC(=O)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


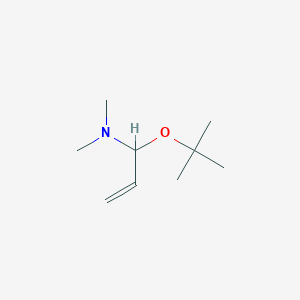

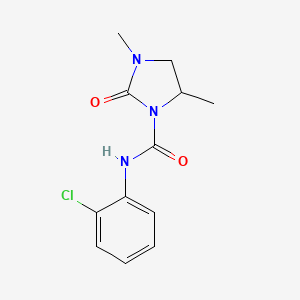
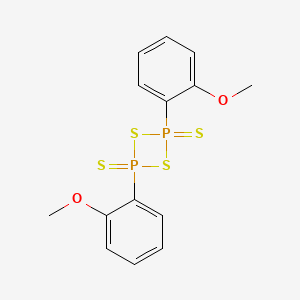
![(3-Methylphenyl){3-methyl-4-[(propan-2-yl)oxy]phenyl}methanone](/img/structure/B14379494.png)
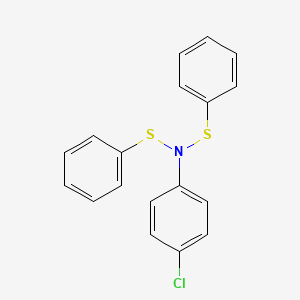
![2,4-diphenyl-6,11-dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14379502.png)
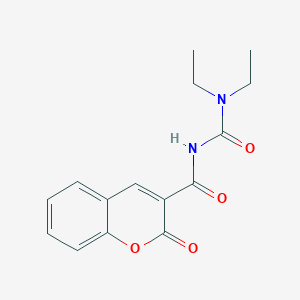
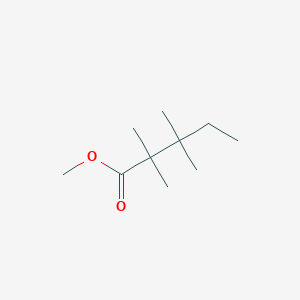

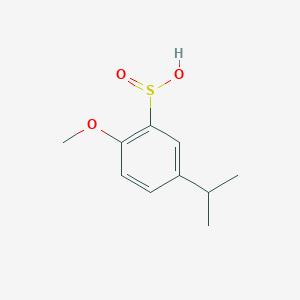
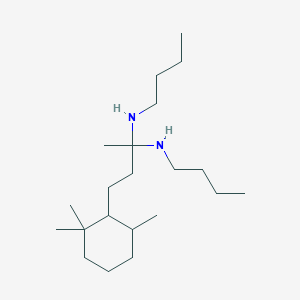
![N-(3-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14379548.png)
